molecular formula C17H14F3N5O4S B15007375 N-(6-nitro-1,3-benzothiazol-2-yl)-N'-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine

N-(6-nitro-1,3-benzothiazol-2-yl)-N'-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine

Katalognummer: B15007375
Molekulargewicht: 441.4 g/mol
InChI-Schlüssel: DEEBWAGCXUXKRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-nitro-1,3-benzothiazol-2-yl)-N’-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine is a complex organic compound that features both nitro and trifluoromethyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-N’-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: Starting with a suitable precursor, the benzothiazole ring can be synthesized through cyclization reactions.

    Nitration: Introduction of nitro groups can be achieved using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Coupling Reaction: The nitro-substituted benzothiazole can be coupled with a trifluoromethyl-substituted phenyl compound using appropriate coupling reagents and conditions.

    Final Assembly:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro groups.

    Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at positions adjacent to the nitro groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield corresponding amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: Compounds with nitro and trifluoromethyl groups can act as catalysts or catalyst precursors in various organic reactions.

    Material Science: Used in the development of advanced materials with specific electronic or optical properties.

Biology and Medicine

    Pharmaceuticals: Potential use in drug development due to the biological activity of nitro and trifluoromethyl groups.

    Biochemical Research: Used as probes or markers in biochemical assays.

Industry

    Agriculture: Potential use in the development of agrochemicals.

    Polymers: Used in the synthesis of specialty polymers with unique properties.

Wirkmechanismus

The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-N’-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine would depend on its specific application. In pharmaceuticals, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro and trifluoromethyl groups could play a role in binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(6-nitro-1,3-benzothiazol-2-yl)-N’-phenylpropane-1,3-diamine: Lacks the trifluoromethyl group.

    N-(6-nitro-1,3-benzothiazol-2-yl)-N’-[2-chloro-4-(trifluoromethyl)phenyl]propane-1,3-diamine: Contains a chloro group instead of a nitro group.

Uniqueness

The presence of both nitro and trifluoromethyl groups in N-(6-nitro-1,3-benzothiazol-2-yl)-N’-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine imparts unique chemical properties, such as increased electron-withdrawing capability and potential for diverse chemical reactions.

Eigenschaften

Molekularformel

C17H14F3N5O4S

Molekulargewicht

441.4 g/mol

IUPAC-Name

N'-(6-nitro-1,3-benzothiazol-2-yl)-N-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine

InChI

InChI=1S/C17H14F3N5O4S/c18-17(19,20)10-2-4-12(14(8-10)25(28)29)21-6-1-7-22-16-23-13-5-3-11(24(26)27)9-15(13)30-16/h2-5,8-9,21H,1,6-7H2,(H,22,23)

InChI-Schlüssel

DEEBWAGCXUXKRT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCNC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.